molecular formula C17H22BFN2O3 B1484549 1-(4-Fluoro-3-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1604036-68-1

1-(4-Fluoro-3-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1484549
CAS RN: 1604036-68-1
M. Wt: 332.2 g/mol
InChI Key: LHJLDISNNMWDCW-UHFFFAOYSA-N
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Description

“1-(4-Fluoro-3-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a chemical compound with the CBNumber: CB04917780 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, a phenyl ring substituted with a fluoro and a methoxy group, and a boronate ester group .

Scientific Research Applications

Synthesis and Characterization

  • The compound serves as an organic intermediate with a pyrazole heterocycle and borate functional group, useful in nucleophilic substitution reactions. Its structure can be confirmed by various spectroscopic methods including FTIR, NMR, and MS, as well as single crystal X-ray diffraction. Density Functional Theory (DFT) calculations further elucidate its molecular structure and electronic properties (Yang et al., 2021).

Molecular Structure Insights

  • DFT studies reveal the molecular electrostatic potential and frontier molecular orbitals, providing insights into the molecule's reactivity and potential applications in developing novel compounds with specific electronic characteristics (Yang et al., 2021).

Applications in Material Science

  • Compounds related to "1-(4-Fluoro-3-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole" are used in the synthesis of materials with specific optical or electronic properties, as indicated by the synthesis and characterization of similar boron-containing compounds and their DFT and crystallographic analysis (Huang et al., 2021).

properties

IUPAC Name

1-[(4-fluoro-3-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BFN2O3/c1-16(2)17(3,4)24-18(23-16)13-9-20-21(11-13)10-12-6-7-14(19)15(8-12)22-5/h6-9,11H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJLDISNNMWDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-3-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluoro-3-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(4-Fluoro-3-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-(4-Fluoro-3-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-(4-Fluoro-3-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1-(4-Fluoro-3-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-(4-Fluoro-3-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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